Phenylpropiolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Drug Discovery:

Phenylpropiolic acid serves as a valuable building block for synthesizing various complex molecules, including potential new drugs. Its reactive alkyne group allows researchers to readily attach other functional groups, creating diverse chemical structures with specific biological properties. Studies have explored its use in synthesizing potential antitumor , anti-inflammatory , and antiviral agents .

Probe for Protein-Protein Interactions:

Phenylpropiolic acid shows potential as a chemical probe for studying protein-protein interactions, crucial for various cellular processes. By incorporating this molecule into specific protein structures, researchers can track their interactions with other proteins, aiding in understanding cellular signaling pathways and drug development .

Material Science Applications:

Phenylpropiolic acid's unique structure and reactivity hold promise for applications in material science. Studies have explored its potential use in developing new types of polymers and conducting materials , although further research is needed to realize these potential applications.

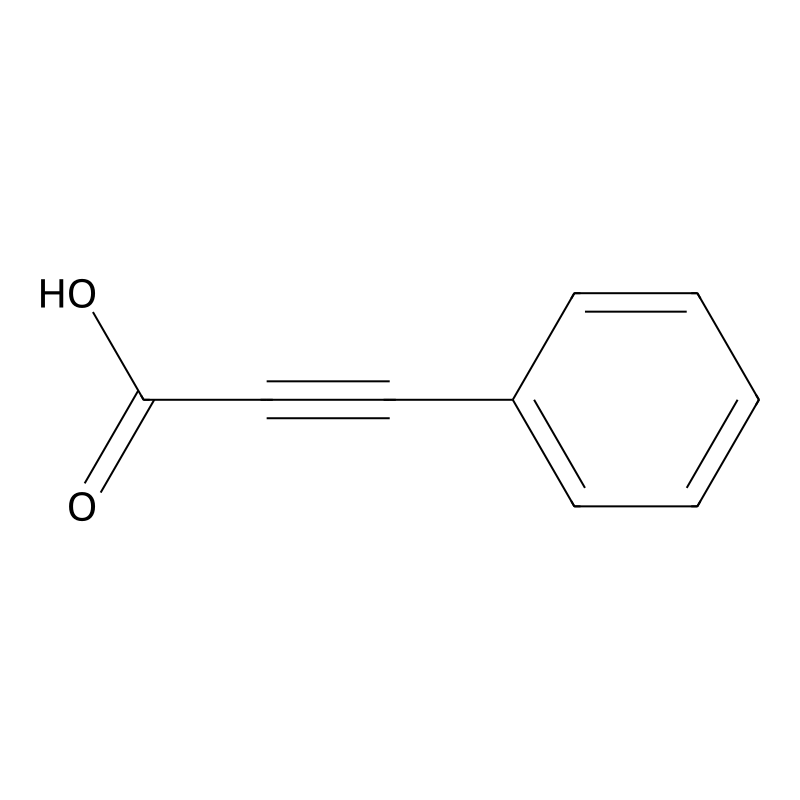

Phenylpropiolic acid is an acetylenic compound characterized by the formula C₉H₆O₂. It consists of a propiolic acid structure where one of the hydrogen atoms of the acetylenic group is replaced by a phenyl group. This compound typically crystallizes in long needles or prisms, melting at approximately 136–137 °C .

- Decarboxylation: When heated, it can decarboxylate to yield phenylacetylene at 120 °C in the presence of water .

- Oxidation: Chromic acid oxidizes phenylpropiolic acid to benzoic acid .

- Reduction: It can be reduced to cinnamic acid using zinc and acetic acid or to hydrocinnamic acid with sodium amalgam .

Phenylpropiolic acid exhibits notable biological activities, particularly as a potential anti-cancer agent. Studies have indicated that it may inhibit the proliferation of certain cancer cell lines. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry .

Phenylpropiolic acid can be synthesized through several methods:

- From Cinnamic Acid Dibromide: The compound can be produced by the action of alcoholic potash on cinnamic acid dibromide .

- Carboxylation Reactions: Recent studies have explored the carboxylation of arylacetylenic Grignard reagents as a method to synthesize arylpropiolic acids, including phenylpropiolic acid .

Several compounds share structural similarities with phenylpropiolic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propiolic Acid | Aliphatic | Simple structure without aromatic substitution |

| Cinnamic Acid | Aromatic | Contains a double bond between carbon atoms |

| Hydrocinnamic Acid | Aliphatic | Fully saturated structure |

| Benzoic Acid | Aromatic | Contains a carboxylic acid group without alkyne |

Phenylpropiolic acid is unique due to its acetylenic bond combined with an aromatic ring, which differentiates it from other similar compounds that either lack this alkyne functionality or have different structural features.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant